2-chloro-N-cyclopentylacetamide
Overview
Description
2-chloro-N-cyclopentylacetamide is a chemical compound with the CAS Number: 125674-23-9 . It has a molecular weight of 161.63 and its IUPAC name is 2-chloro-N-cyclopentylacetamide . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-cyclopentylacetamide is1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-chloro-N-cyclopentylacetamide is a powder that is typically stored at room temperature .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
2-Chloro-N-cyclopentylacetamide serves as a precursor in the synthesis of various heterocyclic compounds. For instance, the preparation of 2-chloro-N-p-tolylacetamide from p-aminotoluene and chloro acetyl chloride leads to the formation of compounds that further react to produce Schiff bases and β-lactam derivatives. These derivatives are important in the pharmaceutical industry for their potential medicinal properties (Shaaban, 2017).
2. Key Intermediate in Insecticide Synthesis
Another application involves its derivative, 2-Chloro-5-chloromethylpyridine, which is a key intermediate in the synthesis of certain insecticides like imidacloprid and acetamiprid. An effective synthetic method has been developed for this compound, showcasing its relevance in agricultural chemical industries (Qiu Ji-ping, 2007).
3. Reactant in Chloroacetonitrile and N,2-Dichloroacetamide Formation
In water treatment, the reaction of chloroacetaldehyde and monochloramine, related to 2-chloro-N-cyclopentylacetamide, can lead to the formation of chloroacetonitrile and N,2-dichloroacetamide. These compounds are relevant as disinfection byproducts in water treatment processes, with implications for human health and environmental safety (Kimura, Komaki, Plewa, & Mariñas, 2013).
4. Anticancer Agent Synthesis
This compound is also involved in the synthesis of anticancer agents. For instance, chloroamidation of olefins using a novel reagent system can produce 2-chloro-1-acetamido sugars, which show promise as anticancer agents against certain cell lines (Rawal, Kumar, Tawar, & Vankar, 2007).
5. Role in Cyclopalladation
The cyclopalladation of aniline derivatives, including acetylated anilines like N-(2-chlorophenyl)acetamide, shows the utility of 2-chloro-N-cyclopentylacetamide and its derivatives in the synthesis of various complexes. These complexes have potential applications in catalysis and materials science (Mossi, Klaus, & Rys, 1992).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-cyclopentylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLIYWNXLKVGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363998 | |
Record name | 2-chloro-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentylacetamide | |
CAS RN |
125674-23-9 | |
Record name | 2-chloro-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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